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molecular formula C12H16INO2 B8308208 Ethyl 3-(2-iodophenyl)-2-methylaminopropionate

Ethyl 3-(2-iodophenyl)-2-methylaminopropionate

Cat. No. B8308208
M. Wt: 333.16 g/mol
InChI Key: JXEDMPPQMGCGIP-UHFFFAOYSA-N
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Patent
US08450301B2

Procedure details

Trifluoroacetic acid (25 ml) was added to ethyl 2-(tert-butoxycarbonylmethylamino)-3-(2-iodophenyl)propionate (6.4 g, 15 mmol) in CH2Cl2 (35 ml). The mixture was stirred at room temperature for 2 h. The reaction solution was concentrated on a rotary evaporator, the residue was taken up in ethyl acetate, washed (NaHCO3 sat.), dried and concentrated The residue obtained in this manner (3.9 g, 79%) was reacted further as a crude product.
Quantity
25 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(tert-butoxycarbonylmethylamino)-3-(2-iodophenyl)propionate
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([CH2:15][NH:16][CH:17]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=1[I:30])[C:18]([O:20][CH2:21][CH3:22])=[O:19])=O)(C)(C)C>C(Cl)Cl>[I:30][C:25]1[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=1[CH2:23][CH:17]([NH:16][CH3:15])[C:18]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
ethyl 2-(tert-butoxycarbonylmethylamino)-3-(2-iodophenyl)propionate
Quantity
6.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)CNC(C(=O)OCC)CC1=C(C=CC=C1)I
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated on a rotary evaporator
WASH
Type
WASH
Details
washed (NaHCO3 sat.)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated The residue
CUSTOM
Type
CUSTOM
Details
obtained in this manner (3.9 g, 79%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
IC1=C(C=CC=C1)CC(C(=O)OCC)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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